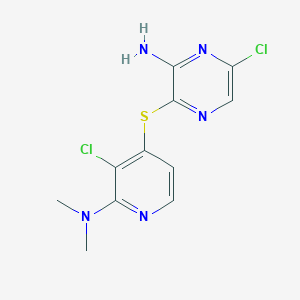
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, fluorine, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one typically involves the chlorination of 3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-ol.
Oxidation: Formation of 1-chloro-3-(2-(chloromethyl)-4-fluorophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
- 1-Chloro-3-(2-(chloromethyl)-4-ethylphenyl)propan-2-one
- 1-Chloro-3-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-3-phenylpropane
Comparison: 1-Chloro-3-(2-(chloromethyl)-4-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The fluorine atom, in particular, can enhance the compound’s stability and its interactions with biological targets, making it distinct from other similar compounds that lack this feature.
Propiedades
Fórmula molecular |
C10H9Cl2FO |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(chloromethyl)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
Clave InChI |
GSIUQLMNCPKCHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CCl)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)




![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)



